molecular formula C22H27ClN2O3S B11228153 1-[(2-chlorobenzyl)sulfonyl]-N-(2,4,6-trimethylphenyl)piperidine-3-carboxamide

1-[(2-chlorobenzyl)sulfonyl]-N-(2,4,6-trimethylphenyl)piperidine-3-carboxamide

Cat. No.: B11228153
M. Wt: 435.0 g/mol
InChI Key: UXYQFJAZVPBIBT-UHFFFAOYSA-N
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Description

1-[(2-CHLOROPHENYL)METHANESULFONYL]-N-(2,4,6-TRIMETHYLPHENYL)PIPERIDINE-3-CARBOXAMIDE is a synthetic organic compound with a complex structure It is characterized by the presence of a piperidine ring, a carboxamide group, and a sulfonyl chloride moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2-CHLOROPHENYL)METHANESULFONYL]-N-(2,4,6-TRIMETHYLPHENYL)PIPERIDINE-3-CARBOXAMIDE typically involves multiple steps. One common method starts with the reaction of (2-chlorophenyl)methanesulfonyl chloride with piperidine-3-carboxamide under controlled conditions. The reaction is usually carried out in an appropriate solvent, such as dichloromethane, at room temperature. The product is then purified through recrystallization or chromatography .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors. The process includes the careful control of reaction parameters such as temperature, pressure, and pH to ensure high yield and purity. The final product is often subjected to rigorous quality control measures to meet industry standards.

Chemical Reactions Analysis

Types of Reactions: 1-[(2-CHLOROPHENYL)METHANESULFONYL]-N-(2,4,6-TRIMETHYLPHENYL)PIPERIDINE-3-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) are employed.

Major Products: The major products formed from these reactions include sulfone derivatives, sulfide derivatives, and various substituted piperidine carboxamides.

Scientific Research Applications

1-[(2-CHLOROPHENYL)METHANESULFONYL]-N-(2,4,6-TRIMETHYLPHENYL)PIPERIDINE-3-CARBOXAMIDE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[(2-CHLOROPHENYL)METHANESULFONYL]-N-(2,4,6-TRIMETHYLPHENYL)PIPERIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

  • 2-chlorophenyl methyl sulfone
  • (2-Chlorophenyl)methanesulfonyl chloride

Comparison: Compared to similar compounds, 1-[(2-CHLOROPHENYL)METHANESULFONYL]-N-(2,4,6-TRIMETHYLPHENYL)PIPERIDINE-3-CARBOXAMIDE is unique due to its specific structural features, such as the piperidine ring and the carboxamide group

This detailed article provides a comprehensive overview of 1-[(2-CHLOROPHENYL)METHANESULFONYL]-N-(2,4,6-TRIMETHYLPHENYL)PIPERIDINE-3-CARBOXAMIDE, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C22H27ClN2O3S

Molecular Weight

435.0 g/mol

IUPAC Name

1-[(2-chlorophenyl)methylsulfonyl]-N-(2,4,6-trimethylphenyl)piperidine-3-carboxamide

InChI

InChI=1S/C22H27ClN2O3S/c1-15-11-16(2)21(17(3)12-15)24-22(26)18-8-6-10-25(13-18)29(27,28)14-19-7-4-5-9-20(19)23/h4-5,7,9,11-12,18H,6,8,10,13-14H2,1-3H3,(H,24,26)

InChI Key

UXYQFJAZVPBIBT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)C2CCCN(C2)S(=O)(=O)CC3=CC=CC=C3Cl)C

Origin of Product

United States

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